Product packaging for 3-fluoro-1-methyl-1H-pyrazol-4-amine(Cat. No.:CAS No. 1936174-81-0)

3-fluoro-1-methyl-1H-pyrazol-4-amine

Cat. No.: B6149936
CAS No.: 1936174-81-0
M. Wt: 115.11 g/mol
InChI Key: IDHILOLBTORGMA-UHFFFAOYSA-N
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Description

Significance of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry and materials science. mdpi.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to replace hydrogen atoms with minimal steric impact, yet its powerful electron-withdrawing nature can significantly alter a molecule's physical, chemical, and biological characteristics. mdpi.comgoogleapis.com

Incorporating fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. evitachem.com This often results in improved bioavailability and a longer half-life for drug candidates. evitachem.comthieme.de Furthermore, fluorine can modulate the acidity or basicity (pKa) of nearby functional groups and influence the conformation of the molecule. googleapis.com These modifications can lead to stronger binding interactions with target proteins, enhancing the potency and selectivity of bioactive compounds. thieme.de The presence of fluorine is a common feature in many modern pharmaceuticals and agrochemicals, with estimates suggesting that 20-30% of all pharmaceuticals contain this element. evitachem.com

Overview of Pyrazole (B372694) Core Structures in Chemical Research

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. nih.gov This core structure is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. chemsrc.com Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anti-obesity agent rimonabant. chemsrc.com

The versatility of the pyrazole ring stems from its unique chemical properties. It possesses both acidic and basic nitrogen atoms and distinct regions of electrophilic and nucleophilic character, allowing for a multitude of chemical transformations. chemsrc.com Specifically, the C4 position is prone to electrophilic substitution, while the C3 and C5 positions are susceptible to nucleophilic attack. synquestlabs.com This reactivity allows chemists to readily synthesize large libraries of substituted pyrazole derivatives for screening in drug discovery and agrochemical research. chemsrc.com The ability to fine-tune the steric and electronic properties of the pyrazole core through substitution makes it an invaluable building block for developing novel, highly functionalized molecules. googleapis.com

Contextualizing 3-fluoro-1-methyl-1H-pyrazol-4-amine within Contemporary Organic and Medicinal Chemistry Research

While extensive research has been published on the broader class of fluorinated pyrazoles, public domain data on this compound is limited, suggesting it is a novel or less-common research chemical. However, its structure allows for contextualization within modern chemical research based on the known importance of its constituent parts.

As a functionalized building block, this compound offers several strategic advantages for synthetic chemists. The amine group at the C4 position provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. mdpi.com This allows for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR) in medicinal chemistry programs.

The fluorine atom at the C3 position is expected to influence the electron distribution within the pyrazole ring and the basicity of the adjacent amine group. Synthetic strategies for related 3-amino-4-fluoropyrazoles have been developed, highlighting their value as building blocks for more complex molecules. nih.gov A plausible synthetic route to this compound could involve the chemical reduction of a corresponding 4-nitro precursor, such as 3-fluoro-1-methyl-4-nitro-1H-pyrazole. evitachem.com

Given the established biological activities of many fluorinated pyrazole derivatives, it is reasonable to postulate that this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, fungicides, or other bioactive agents. thieme.degoogleapis.comacs.org Its value lies in its potential to introduce a specific, fluorinated pyrazole motif into larger, more complex molecular architectures.

Compound Properties

Below are the predicted physicochemical properties for this compound.

PropertyValue
Molecular FormulaC₄H₆FN₃
Molecular Weight115.11 g/mol
XLogP3 (Predicted)0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass115.05456 g/mol
Monoisotopic Mass115.05456 g/mol
Topological Polar Surface Area41.6 Ų
Heavy Atom Count8
Data is predicted and has not been experimentally verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3/c1-8-2-3(6)4(5)7-8/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHILOLBTORGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 1 Methyl 1h Pyrazol 4 Amine and Its Analogs

Foundational Synthetic Routes to Fluorinated Pyrazole (B372694) Amine Scaffolds

The synthesis of fluorinated pyrazole amines, such as 3-fluoro-1-methyl-1H-pyrazol-4-amine, relies on a versatile toolkit of organic reactions. These methods can be broadly categorized into strategies that build the pyrazole ring with the desired substituents already in place, and those that functionalize a pre-existing pyrazole ring. Key approaches include the cyclization of acyclic precursors, the conversion of pyrazole carbonyls into amines via reductive amination, the direct fluorination of the pyrazole heterocycle, and the introduction of an amine group via a nitro intermediate.

Cyclization Reactions of Precursors

The most fundamental approach to constructing the pyrazole ring system is through the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound, such as a 1,3-dicarbonyl. nih.govnih.govyoutube.com This method, often referred to as the Knorr pyrazole synthesis, is a powerful tool for creating a wide variety of substituted pyrazoles. youtube.com To obtain fluorinated pyrazoles, this strategy can be adapted by using fluorinated building blocks.

For instance, the reaction of a fluorinated β-alkoxyvinyl ketone or a similar fluorinated 1,3-dicarbonyl equivalent with a substituted hydrazine like methylhydrazine can yield the desired fluorinated pyrazole core. sci-hub.se Research has demonstrated the synthesis of 4-fluoropyrazoles through the reaction of fluoroenones with hydrazine sulfate. sci-hub.se In one specific example, a fluoro-substituted enone was treated with hydrazine in boiling ethanol (B145695) to produce the corresponding fluoropyrazole in good yield. sci-hub.se Another approach involves the condensation of specially prepared fluorinated salts with hydrazines, which has been shown to afford 4-fluoro-5-aminopyrazoles. sci-hub.se

Table 1: Representative Cyclization for Fluoropyrazole Synthesis sci-hub.se

Fluorinated PrecursorHydrazine SourceKey ConditionsProduct TypeReported Yield
Fluoro-substituted vinyl ketoneHydrazineBoiling EthanolFluoropyrazole73%
Fluoro-substituted salt (from chloroacetamide)Substituted hydrazinesNot specified4-Fluoro-5-aminopyrazole20-46%

Reductive Amination Strategies for Pyrazolylamines

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, converting carbonyl compounds (aldehydes and ketones) into amines. harvard.edu This strategy is particularly useful for synthesizing pyrazolylamines from corresponding pyrazole aldehydes or ketones. The process can be carried out in a direct, one-pot fashion where the carbonyl compound, an amine, and a reducing agent are combined, or in a stepwise manner. ineosopen.org

Direct reductive amination involves the in-situ formation and subsequent reduction of an imine or iminium ion intermediate. harvard.edu A variety of reducing agents can be employed, but certain reagents are favored for their selectivity, as they reduce the iminium ion much faster than the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly mild and selective reagent for this transformation and is often used with a catalytic amount of acetic acid. harvard.eduineosopen.org This protocol has been successfully applied to the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with various primary and secondary amines, achieving good yields. ineosopen.orgresearchgate.net While NaBH₄/I₂ is a possible reducing system, NaBH(OAc)₃ and sodium cyanoborohydride (NaCNBH₃) are more commonly cited for their high selectivity in reductive aminations. harvard.edu

The one-pot approach is highly efficient as it avoids the isolation of the intermediate imine, which can sometimes be unstable. researchgate.net The reaction proceeds by mixing the pyrazole aldehyde or ketone with the desired amine source (such as ammonia (B1221849) or a primary amine) and the reducing agent in a single reaction vessel. harvard.edu This method is valued for its operational simplicity and generally high yields. The synthesis of various N-substituted pyrazolylamines has been accomplished using this one-pot condensation/reduction sequence. researchgate.netacs.org

Table 2: Example of Reductive Amination of a Pyrazole-4-carbaldehyde ineosopen.org

AmineReducing AgentSolventKey ConditionProduct
AnilineNaBH(OAc)₃DichloroethaneRefluxN-phenyl-1-aryl-5-ferrocenyl-1H-pyrazol-4-yl)methanamine
PiperidineNaBH(OAc)₃DichloroethaneReflux1-((1-Aryl-5-ferrocenyl-1H-pyrazol-4-yl)methyl)piperidine
MorpholineNaBH(OAc)₃DichloroethaneReflux4-((1-Aryl-5-ferrocenyl-1H-pyrazol-4-yl)methyl)morpholine

Electrophilic Fluorination in Pyrazole Synthesis

Direct fluorination of the pyrazole ring is a modern and powerful strategy for introducing fluorine atoms with high precision. This is typically achieved using electrophilic fluorinating reagents, which contain a polarized nitrogen-fluorine (N-F) bond, making the fluorine atom electrophilic. wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are among the most common and effective for this purpose. sci-hub.sersc.org

The fluorination of N-substituted pyrazoles often occurs selectively at the C4 position, especially when the C3 and C5 positions are already substituted. rsc.org Research has shown that the electrophilic fluorination of 3,5-disubstituted pyrazoles with Selectfluor® can provide 4-fluorinated pyrazoles in moderate to good yields. rsc.org In some cases, metal-free electrophilic fluorination of pyrazoles substituted at the 4-position with certain methylene (B1212753) groups (e.g., -CH₂OH) using Selectfluor® has led to 4-fluoro-pyrazole products through an unexpected C-C bond cleavage. sci-hub.seresearchgate.net

Table 3: Electrophilic Fluorination of Pyrazole Scaffolds

Pyrazole SubstrateFluorinating AgentPosition of FluorinationReported YieldReference
3,5-Disubstituted pyrazolesSelectfluor®4-positionUp to 67% rsc.org
N-protected pyrazoleNFSI5-position (after lithiation)5-73% sci-hub.se
4-(CH₂OH)-substituted pyrazoleSelectfluor®4-position (via C-C cleavage)Moderate to good sci-hub.seresearchgate.net

Nitration and Subsequent Reduction to Pyrazole Amines

A classic and reliable two-step method for introducing an amino group onto an aromatic ring involves nitration followed by reduction. This strategy is readily applicable to the pyrazole system. The first step is the electrophilic nitration of the pyrazole ring to introduce a nitro group (–NO₂). This is typically achieved using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or fuming nitric acid. nih.gov For the pyrazole ring, nitration predominantly occurs at the C4 position to yield 4-nitropyrazole.

The second step is the reduction of the nitro group to an amine (–NH₂). This transformation can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic solution (e.g., tin, iron, or zinc in HCl). This sequence provides a robust pathway to 4-aminopyrazole and its N-substituted analogs, which are direct precursors to the target compound. nih.gov

Table 4: Two-Step Synthesis of 4-Aminopyrazole via Nitration-Reduction nih.gov

StepStarting MaterialReagentsIntermediate/Product
1. NitrationPyrazoleFuming HNO₃ / Fuming H₂SO₄4-Nitropyrazole (4-NP)
2. Reduction4-Nitropyrazolee.g., H₂/Pd, or Sn/HCl4-Aminopyrazole

Compound Reference Table

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, with the most common and versatile method being the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. mdpi.comnih.gov For the target molecule, this compound, this would conceptually involve the reaction of a suitably fluorinated and aminated 3-carbon synthon with methylhydrazine. The primary challenges in this approach are ensuring the correct placement of the fluoro, amino, and N-methyl groups, a feat that hinges on mastering regioselectivity.

Influences of Substituent Effects on Regiochemical Outcomes

Regioselectivity in pyrazole synthesis is profoundly influenced by the electronic and steric nature of the substituents on the starting materials, particularly on the 1,3-dielectrophilic precursor. nih.gov When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, two regioisomeric pyrazoles can form. The reaction is governed by the relative reactivity of the two carbonyl groups towards nucleophilic attack by the two different nitrogen atoms of the hydrazine.

Electronic effects are a primary determinant. Generally, the more electrophilic carbonyl carbon is attacked first by the more nucleophilic nitrogen of the hydrazine (the -NH2 group). For instance, in a precursor like an α-fluoro-β-ketoester, the ketone carbonyl is typically more electrophilic than the ester carbonyl. However, the presence of a fluorine atom, a strongly electron-withdrawing group, significantly increases the electrophilicity of the adjacent carbon, directing the initial nucleophilic attack. nih.gov Studies on related fluorinated pyrazoles have shown that the electronic character of substituents dictates the regiochemical outcome. nih.govnih.gov

Steric hindrance also plays a crucial role. Bulky substituents can shield one carbonyl group, favoring attack at the less sterically hindered position. nih.gov The interplay between these electronic and steric factors allows for a degree of control over the isomeric ratio of the products.

Table 1: Influence of Substituent Effects on Regiochemical Outcomes in Pyrazole Synthesis

Precursor TypeSubstituents (R1, R3)Controlling FactorPredominant Regioisomer OutcomeReference
Unsymmetrical 1,3-DiketoneR1 = Electron-Withdrawing (e.g., CF3), R3 = AlkylElectronicInitial attack at the carbonyl adjacent to the electron-withdrawing group. nih.gov
Unsymmetrical 1,3-DiketoneR1 = Bulky group (e.g., t-Butyl), R3 = MethylStericInitial attack at the carbonyl adjacent to the less bulky methyl group. nih.gov
Trichloromethyl EnonesAryl vs. CarboxyalkylReagent FormReaction with arylhydrazine hydrochloride yields the 1,3-isomer, while free hydrazine yields the 1,5-isomer. acs.org
β-Enamino DiketoneVarying substituentsSolventRegiochemical control can be influenced by the choice of solvent. acs.org

Control of Nitrogen Atom Substitution Patterns

A significant challenge in the synthesis of N-substituted pyrazoles like this compound is controlling the position of the substituent on the nitrogen atoms of the pyrazole ring. The reaction of a precursor with methylhydrazine can lead to a mixture of two regioisomers: the 1-methyl and the 2-methyl pyrazole.

Recent research has demonstrated that the choice of solvent can dramatically influence this regioselectivity. A study on the synthesis of N-methylpyrazoles found that while reactions in traditional solvents like ethanol produce isomeric mixtures, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can lead to a significant improvement in regioselectivity, favoring one isomer. acs.org This effect is attributed to the unique solvent properties of fluorinated alcohols, which can modulate the relative nucleophilicity of the two nitrogen atoms of methylhydrazine through specific hydrogen-bonding interactions.

Another powerful strategy is to alter the form of the hydrazine reagent. It has been shown that reacting a precursor with an arylhydrazine hydrochloride versus the free base can completely reverse the regioselectivity of the cyclization, providing exclusive access to one of two possible isomers. acs.org This method relies on the differential reactivity of the protonated and free-base forms of the hydrazine. Such techniques are paramount for ensuring that the methyl group in this compound is selectively installed at the N1 position.

Table 2: Strategies for Controlling N-Substitution Regioselectivity

StrategyMethodologyObserved OutcomePlausible MechanismReference
Solvent ChoiceUsing fluorinated alcohols (TFE, HFIP) instead of ethanol for condensation with methylhydrazine.Dramatically increased regioselectivity for one N-methyl isomer.Specific hydrogen bonding of the fluorinated solvent alters the nucleophilicity of the hydrazine's nitrogen atoms. acs.org
Reagent FormUsing arylhydrazine hydrochloride (with base) versus free arylhydrazine.Complete reversal of regioselectivity, allowing selective formation of either the 1,3- or 1,5-regioisomer.Protonation of the hydrazine alters the nucleophilic character and reaction pathway. acs.org
Direct N-Arylation/AlkylationReaction of primary amines directly with a 1,3-dicarbonyl equivalent and an oxidant/catalyst system.Provides N-substituted pyrazoles directly, avoiding the issue of isomeric mixtures from substituted hydrazines.In situ formation of a hydrazone-like intermediate followed by cyclization. acs.org

Green Chemistry Approaches and Process Optimization in this compound Production

The principles of green chemistry and process optimization are increasingly critical in modern chemical manufacturing, aiming to reduce environmental impact and improve economic viability. These principles are actively being applied to the synthesis of pyrazole derivatives.

Development of Environmentally Conscious Synthetic Pathways

Conventional pyrazole syntheses can involve hazardous solvents, strong acids or bases, and lengthy reaction times. researchgate.net Green chemistry seeks to address these drawbacks by developing more benign and efficient methodologies. Recent advances in this area are highly applicable to the synthesis of this compound.

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced side products. researchgate.net Some procedures can even be performed under solvent-free conditions, significantly reducing waste.

Aqueous Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. thieme-connect.com Methodologies are being developed for the one-pot synthesis of various pyrazole derivatives in aqueous media, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTAB) to overcome solubility issues. thieme-connect.com

Alternative Energy Sources: Visible light has been employed as a green and sustainable energy source to promote the synthesis of pyrazole derivatives. These reactions can often proceed at room temperature without the need for a catalyst, offering a cost-effective and environmentally friendly protocol. acs.org

Benign Catalysts: The use of heterogeneous, recyclable catalysts or biodegradable catalysts is another important approach. thieme-connect.comresearchgate.net These catalysts simplify product purification and minimize toxic waste streams.

Table 3: Comparison of Green Synthetic Approaches for Pyrazole Derivatives

Green ApproachKey FeaturesAdvantagesReference
Microwave-Assisted, Solvent-FreeCondensation of chalcones and thiosemicarbazide (B42300) over potassium carbonate.Increased reaction rate, high yields (80-85%), simple work-up, environmentally benign. researchgate.net
Aqueous Media SynthesisOne-pot reaction using a surfactant (CTAB) in water.Avoids hazardous organic solvents, efficient, aligns with green chemistry principles. thieme-connect.com
Visible Light-PromotedCatalyst-free reaction at room temperature using visible light as an energy source.Cost-effective, sustainable, high functional group tolerance, excellent yields. acs.org

Industrial Synthesis Methodologies and Efficiency Enhancements

The industrial production of a fine chemical like this compound, likely an intermediate for pharmaceuticals or agrochemicals, demands a process that is not only high-yielding but also robust, scalable, and cost-effective. Insights can be drawn from the industrial synthesis of structurally related compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key building block for modern fungicides. thieme.degoogle.com

Key considerations for industrial synthesis include:

Process Optimization: Each reaction step is meticulously optimized to proceed in nearly quantitative yield, ensuring high purity of the final product. thieme.de This minimizes the need for costly and wasteful purification steps.

Isomer Control and Purification: The formation of isomers is a critical issue. Industrial processes often develop highly efficient crystallization methods to selectively isolate the desired regioisomer, removing even trace amounts of unwanted isomers to achieve purities upwards of 99.5%. thieme.degoogle.com

Cost-Effectiveness: The choice of raw materials is crucial. An ideal industrial process utilizes readily available, in-house, or cost-effective starting materials. thieme.de

Reaction Efficiency: To ensure smooth and efficient reactions on a large scale, phase-transfer catalysts may be employed. thieme.de This is particularly useful in multiphasic reaction systems, enhancing reaction rates and ensuring consistency between batches. The entire process is designed to minimize the number of unit operations, reducing production time and cost.

Table 4: Key Parameters for Industrial Process Optimization of Pyrazole Intermediates

ParameterObjectiveMethodology/ExampleReference
Yield & PurityAchieve near-quantitative yields and >99% purity.Optimize reaction conditions (temperature, concentration, catalyst loading); use clean and selective reactions like the oxidation of an acetyl pyrazole with NaOCl. thieme.de
Isomer RemovalEffectively remove unwanted regioisomers.Development of highly specific recrystallization protocols from optimized solvent systems (e.g., isopropanol/water). google.com
Cost ControlMinimize the cost of goods.Select routes that use inexpensive, readily available starting materials (e.g., acetone, ethyl formate). thieme.de
Process EfficiencyEnsure smooth, scalable, and safe reactions.Employ phase-transfer catalysts to improve reaction rates in heterogeneous mixtures; design routes with fewer operational steps. thieme.de

Reaction Mechanisms and Chemical Transformations of 3 Fluoro 1 Methyl 1h Pyrazol 4 Amine Derivatives

Reactivity of the Pyrazole (B372694) Ring System in 3-fluoro-1-methyl-1H-pyrazol-4-amine

The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, possesses a rich chemistry. The substituents on the ring in this compound significantly influence its reactivity profile.

The amino group at the C4 position is a powerful electron-donating group through resonance (+M effect), which significantly increases the electron density at the C5 position, and to a lesser extent, the C3 position. This activating effect makes the ring more nucleophilic, particularly for electrophilic substitution reactions. The interplay of these electronic factors dictates the regioselectivity and rate of reactions involving the pyrazole core.

Pyrazole and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, typically at the C4 position, due to the directing effects of the ring nitrogens. globalresearchonline.net In the case of this compound, the C4 position is already occupied. The powerful activating and ortho-, para-directing amino group at C4, along with the N1-methyl group, directs incoming electrophiles primarily to the C5 position. Although the fluorine at C3 is deactivating, the strong activation by the amine group makes EAS feasible.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration would be expected to yield 3-fluoro-1-methyl-5-nitro-1H-pyrazol-4-amine.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

ReactionReagentPredicted Major Product
NitrationHNO₃/H₂SO₄3-fluoro-1-methyl-5-nitro-1H-pyrazol-4-amine
BrominationBr₂/CH₃COOH5-bromo-3-fluoro-1-methyl-1H-pyrazol-4-amine
ChlorinationCl₂/FeCl₃5-chloro-3-fluoro-1-methyl-1H-pyrazol-4-amine

Note: These are predicted outcomes based on general principles of electrophilic aromatic substitution on substituted pyrazoles.

While nucleophilic aromatic substitution (SNAr) is less common on electron-rich pyrazole rings, the presence of the electron-withdrawing fluorine atom at C3 can facilitate such reactions. The fluorine atom can potentially be displaced by strong nucleophiles, particularly if the ring is further activated by other electron-withdrawing groups. Research on related fluorinated pyrazoles indicates that a fluorine atom on the pyrazole ring can be substituted by other functional groups through nucleophilic substitution reactions.

Transformations of the Amine Functionality

The 4-amino group of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The nitrogen atom of the amino group is nucleophilic and readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in medicinal and agrochemical research for creating compounds with specific biological activities. For example, acylation with an acid chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. Similarly, reaction with a sulfonyl chloride would produce a sulfonamide. The synthesis of various pyrazole-4-carboxamides is a common strategy in the development of fungicides. researchgate.net

Table 2: Representative Acylation and Sulfonamidation Reactions

Reagent TypeExample ReagentProduct Type
Acid ChlorideAcetyl chlorideN-(3-fluoro-1-methyl-1H-pyrazol-4-yl)acetamide
Sulfonyl ChlorideBenzenesulfonyl chlorideN-(3-fluoro-1-methyl-1H-pyrazol-4-yl)benzenesulfonamide

The amine functionality can also undergo N-alkylation and N-arylation reactions. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is an effective method for introducing alkyl groups. mdpi.com For instance, reaction with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) would yield the N,N-dimethylamino derivative.

N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This reaction would involve coupling the amine with an aryl halide in the presence of a palladium catalyst and a base to form an N-aryl derivative.

Table 3: Examples of N-Alkylation and N-Arylation Reactions

Reaction TypeReagentsProduct
Reductive AminationBenzaldehyde, NaBH(OAc)₃N-benzyl-3-fluoro-1-methyl-1H-pyrazol-4-amine
Buchwald-Hartwig ArylationBromobenzene, Pd₂(dba)₃, BINAP, NaOtBuN-(3-fluoro-1-methyl-1H-pyrazol-4-yl)aniline

Condensation Reactions with Carbonyl Compounds

The amino group at the C4 position of this compound derivatives serves as a potent nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. researchgate.netnih.gov This reaction typically proceeds via the formation of an imine or azomethine linkage, resulting in the corresponding Schiff bases. researchgate.net The general mechanism involves the nucleophilic attack of the pyrazole's amino group on the electrophilic carbonyl carbon, followed by dehydration to yield the final product. nih.gov

These condensation reactions are often catalyzed by acids or bases and can be influenced by the nature of the substituents on both the pyrazole ring and the carbonyl compound. nih.gov The resulting Schiff bases are versatile intermediates in their own right, finding applications in the synthesis of more complex heterocyclic systems and as ligands in coordination chemistry. researchgate.net

Table 1: Examples of Condensation Reactions with Pyrazole Derivatives

Pyrazole Reactant Carbonyl Compound Product Type Reference
3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde o-Aminophenol Schiff Base researchgate.net
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Schiff Base rasayanjournal.co.in
4-Amino antipyrine Various aldehydes/ketones Schiff Base researchgate.net

This table presents examples of condensation reactions involving various pyrazole derivatives to form Schiff bases. The specific reactivity of this compound would be analogous, though potentially influenced by the electronic effects of the fluorine and methyl substituents.

Oxidative and Reductive Transformations of this compound Derivatives

The pyrazole ring, while aromatic, is susceptible to both oxidative and reductive transformations, which can be strategically employed to introduce new functionalities or modify the heterocyclic core.

Oxidation Pathways to Pyrazole Oxides

The oxidation of pyrazole derivatives can lead to a variety of products, including the corresponding pyrazole N-oxides. researchgate.net The nitrogen atoms in the pyrazole ring can be oxidized, and the specific outcome often depends on the oxidant used and the substitution pattern of the pyrazole. nih.govacs.org Reagents such as manganese dioxide (MnO2) have been utilized for the oxidation of pyrazoline precursors to pyrazoles. nih.govacs.org

For fluorinated pyrazoles, oxidative fluorination using reagents like Selectfluor has been reported, which can lead to C-C bond cleavage or the formation of formylpyrazoles depending on the substituents. researchgate.netsci-hub.se The oxidation of the nitrogen atoms to form N-oxides can alter the electronic properties of the ring and provide handles for further functionalization.

Table 2: Oxidizing Agents and Their Effects on Pyrazole Derivatives

Oxidizing Agent Substrate Major Product(s) Reference
Selectfluor Pyrazoles with CH2X at C4 4-Fluoro-pyrazole or 4-formyl-pyrazole researchgate.netsci-hub.se
MnO2 5-Acylpyrazolines Fully substituted pyrazoles or deacylated pyrazoles nih.govacs.org
Potassium Permanganate 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes Corresponding carboxylic acids umich.edu

This table illustrates the outcomes of oxidizing different pyrazole derivatives. The oxidation of this compound would be expected to be influenced by the electron-withdrawing fluorine and the amine substituent.

Reduction Processes of Pyrazole Derivatives

The reduction of pyrazole derivatives can be achieved through various methods, with catalytic hydrogenation being a common and effective approach. rsc.orggoogle.comgoogle.comwipo.int This process typically involves the use of a metal catalyst, such as palladium or platinum, in the presence of hydrogen gas to reduce the double bonds within the pyrazole ring, leading to pyrazolidines or partially reduced pyrazolines. rsc.orggoogle.comgoogle.comwipo.intyoutube.com The specific conditions, including the choice of catalyst, solvent, and pressure, can influence the extent of reduction. google.comgoogle.comwipo.int

The reduction of specific functional groups attached to the pyrazole ring can also be achieved selectively. For instance, a nitro group can be reduced to an amino group, providing a route to aminopyrazole derivatives. The presence of the fluorine atom in this compound may influence the conditions required for reduction due to its electronic effects.

Ring Expansion and Ring Contraction Reactions of Fused Pyrazole Systems Incorporating this compound Moieties

The manipulation of ring size in heterocyclic systems is a powerful strategy for accessing novel molecular scaffolds. While specific examples involving this compound are not extensively documented, the general principles of ring expansion and contraction in pyrazole-containing systems can be extrapolated.

Ring expansion of pyrazoles has been demonstrated through reactions with diazocarbonyl compounds, catalyzed by rhodium(II), to yield 1,2-dihydropyrimidines. acs.org This transformation proceeds via a formal carbenoid insertion into a nitrogen-nitrogen bond of the pyrazole ring. acs.org Fused pyrazole systems can undergo similar expansions, leading to larger heterocyclic structures.

Conversely, ring contraction of fused systems containing a pyrimidine (B1678525) ring can lead to the formation of a pyrazole ring. researchgate.net Photochemically induced ring contractions of pyridines have also been reported to yield pyrrolidine (B122466) derivatives, showcasing another avenue for skeletal rearrangement. nih.govnih.gov Such transformations in fused systems incorporating a this compound moiety would be expected to be influenced by the substituents on the pyrazole ring.

Mechanism-Based Studies of Complex Transformations (e.g., ANRORC reactions)

The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a well-established pathway in heterocyclic chemistry that explains certain nucleophilic substitution reactions. rrbdavc.orgwikipedia.org This mechanism is particularly relevant for understanding transformations in nitrogen-containing heterocycles like pyrimidines and can be applicable to fused pyrazole systems. rrbdavc.orgwikipedia.org

The ANRORC mechanism involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an acyclic intermediate. wikipedia.org This intermediate then undergoes a subsequent ring closure to form a new heterocyclic ring, often with the expulsion of a leaving group. wikipedia.org Studies on the reaction of dinitropyrazoles with arylhydrazines have proposed an ANRORC mechanism to explain the formation of regioisomeric products. researchgate.net In these cases, the nucleophilic attack can occur at different carbon atoms of the pyrazole ring, leading to different ring-opened intermediates and ultimately, different final products. researchgate.net

For a fused pyrazole system derived from this compound, an ANRORC-type reaction could be initiated by a strong nucleophile, leading to a rearrangement of the fused ring system. The fluorine atom and other substituents would play a crucial role in directing the initial nucleophilic attack and influencing the stability of the intermediates. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 3 Fluoro 1 Methyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1D NMR (¹H, ¹³C, ¹⁹F) Spectral Analysis and Assignment

No experimental ¹H, ¹³C, or ¹⁹F NMR data for 3-fluoro-1-methyl-1H-pyrazol-4-amine has been found in the reviewed literature. Such data would be essential for the initial structural verification, providing information on the chemical environment of the protons, carbons, and the fluorine atom within the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Without 1D NMR data, no 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY for this compound have been reported. These advanced techniques are crucial for unambiguously establishing the connectivity of atoms and the spatial relationships within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS)

Specific EIMS data, which would provide information on the molecular weight and characteristic fragmentation patterns of this compound under high-energy electron impact, could not be located.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Similarly, no ESI-MS data for this compound is publicly available. This soft ionization technique would be useful for confirming the molecular weight of the compound with minimal fragmentation.

Vibrational Spectroscopy for Functional Group Analysis

No published infrared (IR) or Raman spectroscopy data for this compound was found. This analysis would identify the characteristic vibrational frequencies of the functional groups present, such as N-H, C-F, C=C, and C-N bonds, further confirming the compound's structure.

Computational and Theoretical Investigations of this compound: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies for the compound this compound were found.

Therefore, it is not possible to provide scientifically accurate content for the requested sections and subsections, which were to include:

Quantum Chemical Calculations for Electronic Structure and Reactivity:

Molecular Orbital Analysis and Frontier Orbital Theory (HOMO/LUMO)

Electrostatic Potential and Charge Distribution Mapping

Prediction of Reactivity Sites and Reaction Pathways

Molecular Modeling and Docking Studies:

Ligand-Target Interaction Analysis for Mechanistic Hypotheses

Conformational Analysis and Energy Minimization

While computational studies exist for other fluorinated pyrazole (B372694) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct molecules. The generation of an article without verifiable, specific data would result in speculation and would not meet the standards of a professional, authoritative, and scientifically accurate report.

Further research or the publication of computational studies specifically on this compound would be required to fulfill the detailed request as outlined.

Computational and Theoretical Investigations of 3 Fluoro 1 Methyl 1h Pyrazol 4 Amine

Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). While specific QSAR or QSPR models for 3-fluoro-1-methyl-1H-pyrazol-4-amine are not available in the public domain, the principles of these studies can be understood through research on related pyrazole (B372694) derivatives.

Derivation of Predictive Models for Structure-Based Research

The development of predictive QSAR and QSPR models is a systematic process that involves several key steps. For pyrazole derivatives, these models have been instrumental in identifying structural features that govern their biological activities, such as antimicrobial or enzyme inhibitory functions.

The general workflow for deriving such models includes:

Data Set Selection: A series of structurally related pyrazole compounds with experimentally determined biological activities or properties is compiled.

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological features. For instance, in studies of diaryl-substituted pyrazoles, descriptors related to partial charges and molecular shape have been found to be significant. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Genetic Algorithms (GA) and Artificial Neural Networks (ANN), are employed to build a mathematical equation that links the descriptors to the observed activity or property. nih.govnih.gov For example, a study on pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors utilized density functional theory (DFT) calculations to derive quantum-chemical descriptors for their QSAR model. nih.gov

Model Validation: The predictive power and robustness of the developed model are rigorously assessed. This is typically done through internal validation techniques like cross-validation and external validation using a set of compounds not included in the model development process. nih.govnih.gov

A hypothetical example of a QSAR model for a series of pyrazole analogs might look like the following equation:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where 'c' represents the coefficients determined by the regression analysis.

Studies on various pyrazole derivatives have highlighted the importance of specific descriptors in their biological activity. For instance, in the case of cyclooxygenase (COX) inhibitors, descriptors related to the three-dimensional shape and partial charges of the molecule were found to be crucial. researchgate.net Similarly, for CCR2 inhibitors, a combination of descriptors selected through genetic algorithms and stepwise multiple linear regression provided a robust predictive model. nih.gov

Computational Prediction of ADME-Related Parameters (excluding empirical data)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of drug discovery. In the absence of empirical data for this compound, computational methods can provide valuable initial estimations of its ADME profile. These in silico predictions are based on the compound's structure and are used to flag potential liabilities early in the research process.

A variety of software tools and web servers are available for predicting ADME parameters. These tools often employ QSPR models that have been trained on large datasets of compounds with known ADME properties. For other pyrazole derivatives, in silico ADME predictions have been used to assess their drug-likeness and pharmacokinetic profiles. researchgate.netelsevier.com

Below is a hypothetical, computationally predicted ADME profile for this compound. It is important to emphasize that these are not experimental values but rather illustrative predictions based on its chemical structure.

ADME Parameter Predicted Value Significance
Molecular Weight 129.12 g/mol Influences diffusion and absorption.
LogP (octanol/water) 0.85Indicates lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA) 54.5 ŲRelates to hydrogen bonding potential and membrane permeability.
Number of Hydrogen Bond Donors 1Influences solubility and binding to biological targets.
Number of Hydrogen Bond Acceptors 3Influences solubility and binding to biological targets.
Aqueous Solubility (LogS) -1.5Predicts the solubility of the compound in water.
Blood-Brain Barrier (BBB) Permeability LowPredicts the likelihood of the compound crossing into the central nervous system.
Human Intestinal Absorption (HIA) HighPredicts the extent of absorption from the gastrointestinal tract.

This table is for illustrative purposes only and contains computationally generated, hypothetical data.

Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of a molecule like this compound.

While specific MD simulation studies on this compound are not publicly available, the methodology has been applied to other pyrazole derivatives to understand their dynamic behavior. nih.govnih.gov These simulations can reveal the accessible conformations of the molecule, the stability of different conformers, and the influence of the surrounding environment (e.g., solvent) on its shape.

The process of an MD simulation typically involves:

System Setup: A starting structure of the molecule is placed in a simulation box, often filled with solvent molecules (e.g., water) to mimic physiological conditions.

Force Field Application: A force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field contains parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions.

Simulation Run: The simulation is run for a specific period, typically nanoseconds to microseconds, during which the positions and velocities of all atoms are updated at each time step.

Trajectory Analysis: The resulting trajectory, a record of the atomic positions over time, is analyzed to extract information about the molecule's conformational landscape. This can include identifying the most stable conformations, calculating root-mean-square deviations (RMSD) to assess structural stability, and analyzing dihedral angle distributions to understand the flexibility of rotatable bonds.

Structure Activity Relationship Studies in 3 Fluoro 1 Methyl 1h Pyrazol 4 Amine Derivatives

Impact of Fluorine Substitution on Molecular Recognition and Interactions

The introduction of a fluorine atom at the C-4 position of the pyrazole (B372694) ring significantly influences the molecule's properties, impacting its interaction with biological targets. This is attributable to fluorine's unique electronic and steric characteristics.

Electronic Effects on Binding Affinity and Selectivity

Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amino group at the C-4 position. nih.govnih.gov This change in acidity can affect the ionization state of the molecule at physiological pH, influencing its bioavailability and its ability to form crucial hydrogen bonds with the target receptor. nih.gov By deactivating the aromatic ring to oxidative metabolism, fluorine substitution can also enhance the metabolic stability of the compound. nih.govnih.gov

Role of N-1 Methyl Group in Modulating Pyrazole Activity and Selectivity

The methylation at the N-1 position of the pyrazole ring is a critical structural feature that significantly impacts the molecule's biological activity and selectivity. The N-1 position of the pyrazole ring is a pyrrole-like nitrogen, and its substitution prevents tautomerism, leading to a single, more stable regioisomer. researchgate.netmdpi.com This is important for ensuring consistent interactions with a biological target.

The presence of the methyl group at N-1 can also influence the compound's lipophilicity, which in turn affects its ability to cross biological membranes. researchgate.net From a synthetic standpoint, the selective methylation of the N-1 position has been a challenge due to the similar reactivity of the two adjacent nitrogen atoms in the pyrazole ring. acs.org However, methods using sterically bulky α-halomethylsilanes have been developed to achieve high selectivity for N-1 methylation. acs.org

In some cases, N-substitution can lead to a decrease in activity compared to the unsubstituted pyrazole. For example, in a study of pyrazole-based inhibitors, the introduction of a methyl group at the N-1 position resulted in a decrease in inhibitory activity. nih.gov This highlights that the effect of the N-1 methyl group is context-dependent and must be evaluated for each specific biological target.

Influence of Substituents at the Pyrazole C-3 and C-4 Positions

The biological activity of pyrazole derivatives can be finely tuned by introducing a variety of substituents at the C-3 and C-4 positions of the pyrazole ring. researchgate.netnih.gov These positions are often targeted for modification to optimize the compound's interaction with its biological target. researchgate.net

Exploration of Alkyl, Heteroaryl, and Aryl Substituents

The introduction of different substituents at the C-3 and C-5 positions (often considered together in SAR studies) has been shown to modulate inhibitory activity. nih.gov Studies have explored a range of substituents including alkyl, aryl, and heteroaryl groups. researchgate.net For instance, in one study, while a methyl group at the C-3 position increased binding affinity compared to the unsubstituted pyrazole, a larger phenyl group at the same position did not lead to a similar improvement. nih.gov This suggests that both the size and nature of the substituent are critical.

The electronic properties of the substituents also play a significant role. Electron-donating or electron-withdrawing groups can modulate the electronic characteristics of the pyrazole ring, influencing its reactivity and binding properties. researchgate.netnih.gov The exploration of various aryl and heteroaryl substituents allows for the introduction of diverse electronic and steric features, enabling the optimization of interactions within the binding pocket.

Electronic and Steric Contributions of Amine Derivatives

The amino group at the C-4 position is a key functional group that can be further derivatized to explore additional interactions with the target. The electronic nature of the amine can be modulated by introducing different substituents. The spatial arrangement of the amino group and its derivatives is crucial for forming hydrogen bonds with the receptor. tandfonline.com The ability of the 3-aminopyrazole (B16455) moiety to act as a hydrogen bond donor-acceptor-donor can enhance binding affinity. tandfonline.com

Regioisomeric Effects on Biological Activity Profiles

The precise positioning of the fluorine and amine substituents on the 1-methyl-1H-pyrazole ring can dramatically alter the biological activity of the resulting derivatives. While direct comparative studies on all possible regioisomers of 3-fluoro-1-methyl-1H-pyrazol-4-amine are not extensively documented in publicly available research, we can infer the likely consequences of these positional changes based on established principles of medicinal chemistry and SAR studies of related pyrazole series, particularly in the context of kinase inhibition.

The core structure of 1-methyl-1H-pyrazol-4-amine presents several positions for substitution. The key regioisomeric considerations revolve around the placement of the fluorine atom at either the C3 or C5 position and the potential migration of the amino group.

Fluorine Placement: C3 vs. C5

The electronic properties of the pyrazole ring are significantly influenced by the location of the electron-withdrawing fluorine atom.

3-Fluoro Isomer (the parent compound): With the fluorine at the C3 position, its electron-withdrawing inductive effect would influence the acidity of the N2 nitrogen and the hydrogen-bonding potential of the adjacent C4-amino group. This specific arrangement can be crucial for optimal interaction with the hinge region of many protein kinases, a common target for pyrazole-based inhibitors.

5-Fluoro Isomer: Moving the fluorine to the C5 position would create a different electronic and steric environment. The C5 position is adjacent to the N-methyl group, and a fluorine atom here could sterically influence the conformation of substituents attached to the C4-amino group. Electronically, a C5-fluoro substituent would also impact the pyrazole ring's properties, but the resulting charge distribution and hydrogen bonding capacity would differ from the C3-fluoro isomer, potentially leading to altered target affinity and selectivity.

Illustrative Biological Activity of Fluorinated 1-methyl-1H-pyrazol-4-amine Regioisomers (Hypothetical Data)

Compound IDRegioisomerTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
IA-1 This compound50>1000
IA-2 5-fluoro-1-methyl-1H-pyrazol-4-amine250500
IA-3 3,5-difluoro-1-methyl-1H-pyrazol-4-amine150800

This table is for illustrative purposes and is based on general principles of pyrazole SAR. The data is hypothetical and intended to demonstrate potential trends.

Amino Group Placement

While the primary focus is on 4-amino derivatives, considering other positional isomers of the amino group highlights its critical role. Moving the amino group to the C3 or C5 position would fundamentally change the molecule's ability to act as a hinge-binder in many kinase active sites. The 4-amino substitution pattern is often crucial for establishing the key hydrogen bond interactions that anchor the inhibitor to the protein.

Rational Design Principles Derived from SAR Analysis

The analysis of structure-activity relationships, even when partially inferred from related compound series, provides a robust framework for the rational design of novel and improved this compound derivatives. The overarching goal is to optimize interactions with the desired biological target while minimizing off-target effects.

Key Design Principles:

Preservation of the 4-Amino-1-methyl-pyrazole Core: For many applications, particularly in kinase inhibition, the 4-amino-1-methyl-pyrazole moiety should be considered a critical pharmacophore responsible for key hydrogen bonding interactions with the target protein's hinge region. Modifications at other positions should aim to enhance these interactions or exploit other nearby binding pockets.

Strategic Fluorination: The fluorine atom at the C3 position appears to be a favorable starting point for achieving potent and selective activity. However, the synthesis and evaluation of the C5-fluoro regioisomer is a logical step in any optimization campaign to explore alternative binding modes or to fine-tune electronic properties. The introduction of a second fluorine atom to create a difluoro derivative could further enhance potency, but may also impact metabolic stability and should be approached cautiously.

Exploration of the "Solvent-Exposed" Region: The amino group at the C4 position provides a vector for introducing a wide variety of substituents that can extend into the solvent-exposed region of a target's binding site. Rational design in this area involves:

Modulating Physicochemical Properties: Attaching different functional groups can be used to fine-tune solubility, lipophilicity, and cell permeability.

Targeting Specific Sub-pockets: By incorporating appropriately shaped and functionalized moieties, it is possible to engage with specific amino acid residues in the target protein, thereby increasing both potency and selectivity. This is a common strategy for developing highly selective kinase inhibitors.

N-Methyl Group as a Modulator: The N1-methyl group, while seemingly simple, plays a crucial role in blocking potential N-H tautomerism and providing a degree of steric influence. While less commonly modified, exploring the impact of slightly larger alkyl groups at this position could be a viable strategy to probe the steric tolerance of the N1-binding pocket.

Illustrative Rational Design Strategy for a Kinase Inhibitor

Design StepRationaleResulting Hypothetical CompoundExpected Outcome
1. Start with Core Scaffold The this compound core is a validated starting point for kinase inhibition.This compoundBaseline activity
2. Introduce a Phenyl Ring at the 4-Amino Position To occupy a hydrophobic pocket often present adjacent to the hinge region.N-phenyl-3-fluoro-1-methyl-1H-pyrazol-4-amineIncreased potency
3. Add a Solubilizing Group to the Phenyl Ring To improve aqueous solubility and pharmacokinetic properties.N-(4-morpholinophenyl)-3-fluoro-1-methyl-1H-pyrazol-4-amineImproved bioavailability
4. Explore Regioisomer of Fluorine To probe for alternative binding modes and potentially enhance selectivity.N-(4-morpholinophenyl)-5-fluoro-1-methyl-1H-pyrazol-4-amineAltered selectivity profile

This table presents a hypothetical design strategy and does not represent actual experimental results.

Mechanistic Investigations of Biochemical and Molecular Interactions of 3 Fluoro 1 Methyl 1h Pyrazol 4 Amine Analogs

Elucidation of Molecular Targets and Pathways

The biological effects of pyrazole (B372694) amine derivatives are rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors, thereby modulating their function and downstream signaling pathways.

Pyrazole derivatives have demonstrated significant inhibitory activity against several classes of enzymes, which are often implicated in pathological conditions.

Kinases: A substantial body of research has focused on pyrazole-based compounds as kinase inhibitors, crucial for treating diseases like cancer where kinase signaling is often deregulated. nih.govmdpi.com Analogs containing the 1-methyl-1H-pyrazol-4-yl moiety have been identified as potent inhibitors of the MET receptor tyrosine kinase. acs.org For instance, AMG 337, a naphthyridinone derivative incorporating this pyrazole group, shows nanomolar inhibition of MET kinase activity. acs.org Other pyrazole derivatives have been developed as inhibitors of Fms-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs), which are critical targets in various cancers. nih.govmdpi.commdpi.com The pyrazole scaffold is considered a "privileged structure" for designing potent and selective kinase inhibitors. nih.govnih.gov

Table 1: Inhibition of Various Kinases by Pyrazole Analogs
Compound/AnalogTarget KinaseInhibitory Concentration (IC50)Reference
Compound 8t (1H-pyrazole-3-carboxamide derivative)FLT30.089 nM mdpi.com
Compound 8t (1H-pyrazole-3-carboxamide derivative)CDK20.719 nM mdpi.com
Compound 8t (1H-pyrazole-3-carboxamide derivative)CDK40.770 nM mdpi.com
Compound 13 (Pyrazole Derivative)Plasmodium falciparum calcium-dependent protein kinase 156 nM nih.gov
Pirtobrutinib (5-aminopyrazole derivative)Bruton's Tyrosine Kinase (BTK)Reversible Inhibitor mdpi.com

Cyclooxygenases (COX): Certain pyrazole derivatives have been investigated as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net A series of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones were synthesized and evaluated for COX inhibition. nih.gov One compound from this series emerged as a potent and selective COX-2 inhibitor with an IC50 value of 1.79 μM, demonstrating greater selectivity for COX-2 over COX-1. nih.gov Structure-activity relationship studies indicated that substitutions on the N-phenyl ring, such as with a p-CF3 group, enhance selective COX-2 inhibition. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): Analogs structurally related to 3-fluoro-1-methyl-1H-pyrazol-4-amine, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, are known to function as fungicides by inhibiting succinate dehydrogenase (SDH), or complex II, in the mitochondrial respiratory chain. wikipedia.orgresearchgate.net This inhibition disrupts the fungal metabolic cycle, leading to cell death. Molecular docking studies of these compounds with SDH have revealed specific interactions, such as the formation of hydrogen bonds between the carbonyl oxygen of the pyrazole derivative and amino acid residues like TYR58 and TRP173 within the enzyme's active site. researchgate.net

Beyond enzyme inhibition, pyrazole analogs can also interact with and modulate the function of cellular receptors. Research has shown that pyrazol-4-yl-pyridine derivatives can act as positive allosteric modulators (PAMs) at the human muscarinic acetylcholine (B1216132) receptor M4 (M4 mAChR). nih.gov These compounds were found to enhance the binding affinity of the endogenous ligand, acetylcholine (ACh), for the receptor. nih.gov Radioligand binding experiments demonstrated that these pyrazole-based PAMs induced a significant leftward shift in the ACh affinity curve, with some analogs increasing ACh's affinity by up to 50-fold. nih.gov

Interrogation of Cellular Processes Modulated by Pyrazole Amine Derivatives

The interaction of pyrazole analogs with their molecular targets translates into the modulation of complex cellular processes, most notably apoptosis and cell proliferation, which are fundamental to their potential therapeutic applications, especially in oncology.

Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. nih.gov Mechanistic studies have revealed the involvement of multiple apoptotic pathways. For example, certain pyrazole derivatives have been shown to induce apoptosis by activating key effector proteins like caspase-3 and poly (ADP-ribose) polymerase (PARP). nih.gov This activation is often a consequence of modulating the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Studies have documented the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX following treatment with pyrazole compounds. nih.gov Furthermore, some pyrazole-containing compounds have been found to trigger apoptosis through the generation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane. nih.gov A novel series of pyrazole with benzo[d]thiazole derivatives was shown to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner, as confirmed by Annexin V/PI flow cytometry and Western blot analysis. nih.gov

In addition to inducing apoptosis, pyrazole amine derivatives can regulate cell proliferation by causing cell cycle arrest at specific checkpoints. Several studies have reported that these compounds can halt the cell cycle in the G2/M phase. nih.govmdpi.com This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. For instance, an indenopyrazole analogue was found to arrest tumor cells in the G2/M phase by regulating cell cycle-related proteins. researchgate.net Some potent pyrazole derivatives have also been observed to induce cell cycle arrest at the S and G2/M phases. nih.gov Encorafenib, a BRAF inhibitor containing a pyrazole moiety, arrests the cell cycle in the G1 phase by decreasing ERK phosphorylation and down-regulating CyclinD1. wikipedia.org This multifaceted approach of inducing both apoptosis and cell cycle arrest contributes to the potent anti-proliferative activity observed for many pyrazole derivatives. nih.govnih.gov

Table 2: Anti-proliferative Activity of Pyrazole Analogs Against Various Cancer Cell Lines
Compound/AnalogCancer Cell LineActivity (IC50/GI50)Reference
Compound 37 (Pyrazole-isolongifolanone derivative)MCF7 (Breast Cancer)5.21 µM nih.gov
Compound 6 (3,4-diaryl pyrazole derivative)Various Cancer Lines0.06–0.25 nM nih.gov
Compound 5b (Pyrazole derivative)K562 (Leukemia)0.021 µM (GI50) nih.gov
Compound 5b (Pyrazole derivative)A549 (Lung Cancer)0.69 µM (GI50) nih.gov
Compound 8l (Pyrazole-benzo[d]thiazole derivative)MDA-MB-231 (Breast Cancer)2.41 µM nih.gov
Compound 8l (Pyrazole-benzo[d]thiazole derivative)MCF-7 (Breast Cancer)2.23 µM nih.gov

Characterization of Molecular Interactions at the Ligand-Target Interface

Understanding the precise molecular interactions between pyrazole amine derivatives and their biological targets is crucial for rational drug design and optimization. X-ray crystallography and molecular docking studies have provided detailed insights into these ligand-target interfaces.

For example, the co-crystal structure of a naphthyridinone-based MET kinase inhibitor (Compound 5), which contains a 1-methyl-pyrazole group, revealed that the inhibitor adopts a U-shaped binding mode within the kinase's active site. acs.org This conformation is stabilized by a key intramolecular hydrogen bond. The structure further detailed the specific contacts made by the inhibitor within the MET active site, providing a blueprint for its potent inhibitory activity. acs.org

Similarly, molecular docking studies of pyrazole carboxamide inhibitors with succinate dehydrogenase (SDH) have elucidated critical interactions. These studies show that the carbonyl oxygen of the inhibitor forms hydrogen bonds with the hydroxyl groups of tyrosine (TYR58) and the indole (B1671886) nitrogen of tryptophan (TRP173) in the SDH binding cavity. researchgate.net This analysis confirmed that these pyrazole derivatives likely act on the same target as other known SDH inhibitors. researchgate.net Such detailed characterizations of the ligand-target interface are invaluable for explaining the observed biological activity and for guiding the synthesis of new, more potent, and selective analogs.

Hydrogen Bonding Networks and Hydrophobic Interactions

The interaction profile of this compound analogs with biomolecular targets is significantly governed by a combination of hydrogen bonding and hydrophobic interactions. The pyrazole ring itself, along with its substituents, provides a framework for these crucial non-covalent bonds.

The pyrazole core contains two adjacent nitrogen atoms: a pyrrole-type nitrogen that can act as a hydrogen bond donor and a pyridine-type sp²-hybridized nitrogen that serves as a hydrogen bond acceptor. nih.govnih.gov The 4-amino group (-NH₂) on the ring is a potent hydrogen bond donor, capable of forming strong, directional interactions with acceptor sites on target proteins, such as the backbone carbonyls or acidic amino acid side chains (e.g., Aspartate, Glutamate). researchgate.net Conversely, the fluorine atom and the pyridine-type nitrogen can act as hydrogen bond acceptors. This dual donor-acceptor capability allows pyrazole derivatives to establish dense hydrogen bonding networks, which can contribute to high binding affinity and stability in protein-ligand complexes. acs.org

Table 1: Hydrogen Bonding and Hydrophobic Interaction Sites of this compound
Molecular FeatureInteraction TypePotential Interacting Partners in Proteins
Amine Group (-NH₂) at C4Hydrogen Bond DonorAspartate, Glutamate, Serine, Threonine, Backbone C=O
Pyridine-type Nitrogen at N2Hydrogen Bond AcceptorArginine, Lysine, Serine, Threonine, Backbone N-H
Fluorine Atom (-F) at C3Hydrogen Bond Acceptor (weak)Backbone N-H, Arginine, Lysine
Methyl Group (-CH₃) at N1Hydrophobic InteractionLeucine, Isoleucine, Valine, Alanine, Phenylalanine
Pyrazole Ring (C-H bonds)Hydrophobic InteractionLeucine, Isoleucine, Valine, Alanine, Phenylalanine

Halogen Bonding and Other Non-Covalent Interactions

Beyond classical hydrogen bonds and hydrophobic effects, halogen bonding has emerged as a significant directional, non-covalent force in molecular recognition. acs.org A halogen bond occurs between an electrophilic region on a covalently bound halogen atom (the "σ-hole") and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. youtube.comacs.org

The strength of a halogen bond is influenced by the polarizability of the halogen and the electronegativity of the groups attached to it. youtube.com For the this compound scaffold, the fluorine atom at the C3 position is the potential halogen bond donor. Although fluorine is the most electronegative element, it is the weakest halogen bond donor compared to chlorine, bromine, and iodine. acs.org However, the presence of electron-withdrawing groups can enhance the positive character of the σ-hole, strengthening the interaction. acs.org The electron-withdrawing nature of the pyrazole ring itself could potentially enhance the ability of the fluorine atom to participate in halogen bonding. youtube.com Studies on fluorinated aromatic compounds have shown that fluorine can indeed act as a halogen bond donor, interacting with Lewis basic sites. acs.orgnih.gov

Other non-covalent interactions that can stabilize the binding of pyrazole analogs include π-π stacking. The aromatic pyrazole ring can interact with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan. nih.gov These interactions, where the electron clouds of the aromatic systems overlap, can be a significant contributor to binding energy. For instance, studies on pyrazolyl-substituted nitroxide radicals have highlighted the role of π-π interactions between pyrazole rings in stabilizing crystal structures. mdpi.com

Table 2: Halogen Bonding and Other Non-Covalent Interactions of this compound
Interaction TypeMolecular Feature InvolvedPotential Interacting PartnersDescription
Halogen BondingFluorine Atom (-F) at C3Lone pairs on O, N, S; π-systemsA directional interaction involving the electrophilic cap (σ-hole) of the fluorine atom. youtube.comacs.org
π-π StackingPyrazole RingPhenylalanine, Tyrosine, Tryptophan, HistidineAttractive, noncovalent interactions between aromatic rings. nih.gov
van der Waals ForcesEntire MoleculeAll atoms in close proximityGeneral, non-specific attractive or repulsive forces between atoms. nih.gov

Comparative Mechanistic Studies with Related Pyrazole Derivatives

To understand the specific contributions of each substituent to the molecular interaction profile of this compound, it is instructive to compare it with related pyrazole derivatives. Structure-activity relationship (SAR) studies provide valuable insights into how small chemical modifications can lead to significant changes in binding affinity and selectivity. acs.orgnih.gov

Comparison with Non-fluorinated Analog (1-methyl-1H-pyrazol-4-amine): The most direct comparison is with the non-fluorinated parent compound. scbt.com The primary difference is the presence of the fluorine atom at the C3 position. This substitution introduces several changes: it increases the local dipole moment, alters the electron distribution of the pyrazole ring, and provides a potential site for halogen bonding. scispace.com The fluorine atom's high electronegativity can also influence the acidity of the pyrazole ring and the basicity of the nearby nitrogen atom, potentially modulating hydrogen bond strengths. nih.gov

Comparison with Trifluoromethyl Analog (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine): Replacing the single fluorine atom with a trifluoromethyl (-CF₃) group dramatically increases the electron-withdrawing effect. sigmaaldrich.com This significantly lowers the electron density of the pyrazole ring, which can impact its reactivity and π-π stacking capabilities. While the fluorine atoms in a -CF₃ group are generally not considered good halogen bond donors, the group as a whole strongly influences the molecule's lipophilicity and ability to form other interactions.

Comparison with Other Halogen Analogs (e.g., 3-bromo-1-methyl-1H-pyrazol-4-amine): The ability to form halogen bonds follows the trend I > Br > Cl > F. nih.gov Therefore, a bromo-substituted analog would be expected to form significantly stronger halogen bonds than the fluoro derivative. sigmaaldrich.com This can be a key factor in designing compounds with enhanced affinity for targets where a halogen bond acceptor is present in the binding site.

Impact of Substituent Position: The specific placement of the amine and fluoro groups is critical. For instance, comparing this compound with its isomer, 5-fluoro-1-methyl-1H-pyrazol-4-amine, would reveal differences in the spatial arrangement of hydrogen bond donors/acceptors and halogen bonding sites. This geometric difference can lead to vastly different binding orientations and affinities for a given protein target. mdpi.com

Table 3: Comparative Mechanistic Properties of Related Pyrazole Derivatives
CompoundKey Structural Difference from TargetPredicted Impact on Molecular Interactions
This compound (Target)N/ABaseline; capable of H-bonding, hydrophobic interactions, and weak halogen bonding.
1-methyl-1H-pyrazol-4-amine scbt.comLacks fluorine at C3Incapable of halogen bonding at C3; slightly less electron-withdrawn ring.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine sigmaaldrich.com-CF₃ group instead of -F at C3Strongly electron-withdrawn ring; increased lipophilicity; altered steric profile.
3-bromo-1-methyl-1H-pyrazol-4-amine sigmaaldrich.com-Br instead of -F at C3Significantly stronger halogen bonding potential compared to the fluoro analog. nih.gov
3,5-diphenylpyrazole nih.govLacks -F, -CH₃, and -NH₂; has two phenyl groupsDominated by hydrophobic and π-π stacking interactions from phenyl rings; high inhibitory activity against certain enzymes. nih.gov

3 Fluoro 1 Methyl 1h Pyrazol 4 Amine As a Synthetic Synthon in Complex Molecule Development

Building Block in the Synthesis of Fused Heterocyclic Systems

The 4-amino group of 3-fluoro-1-methyl-1H-pyrazol-4-amine, in conjunction with the adjacent ring nitrogen, makes it an ideal precursor for the construction of fused bicyclic heterocyclic systems. This is a common strategy to expand chemical diversity and explore novel regions of chemical space for biologically active molecules. beilstein-journals.org

A primary application of aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold known to be a privileged structure in drug discovery, particularly for developing protein kinase inhibitors. nih.govrsc.org The most prevalent synthetic route involves the condensation reaction between a 5-aminopyrazole (or a 4-aminopyrazole which can cyclize similarly in some contexts) and a 1,3-dielectrophilic species, such as a β-dicarbonyl compound, an α,β-unsaturated ketone, or their synthetic equivalents. nih.govnih.gov

In a typical reaction, the amino group of the pyrazole (B372694) initiates a nucleophilic attack on one of the electrophilic centers of the reaction partner, followed by an intramolecular cyclization and dehydration, to yield the fused pyrimidine (B1678525) ring. The reaction can often be catalyzed by acid or base and can be performed under thermal or microwave-assisted conditions to improve yields and reduce reaction times. nih.gov For this compound, this would lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives, a closely related and medicinally important scaffold. However, the analogous reaction with 5-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines is a benchmark for this type of transformation. bme.hu

Table 1: Hypothetical Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Analogues

Reagent Potential Product Structure Product Class
Acetylacetone 5,7-dimethyl-3-fluoro-1-methyl-pyrazolo[1,5-a]pyrimidine Substituted Pyrazolo[1,5-a]pyrimidine
Diethyl Malonate 5,7-dihydroxy-3-fluoro-1-methyl-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine-dione
Ethyl Acetoacetate 7-hydroxy-5-methyl-3-fluoro-1-methyl-pyrazolo[1,5-a]pyrimidine Hydroxy-pyrazolo[1,5-a]pyrimidine

Note: This table is illustrative, based on the reactivity of analogous 5-aminopyrazoles.

Beyond pyrazolo[1,5-a]pyrimidines, the 4-aminopyrazole scaffold is a versatile precursor to a wide array of other fused heterocyclic systems. beilstein-journals.org The specific ring system formed is determined by the nature of the cyclizing partner. For example, reaction with α,β-unsaturated carbonyl compounds can lead to pyrazolo[3,4-b]pyridines, while condensation with other specialized reagents can yield pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyrazines. Each of these fused scaffolds possesses unique three-dimensional structures and electronic properties, making them attractive targets in the search for new therapeutic agents. beilstein-journals.org

Table 2: Potential Synthesis of Other Fused Heterocycles

Reagent Type Fused Ring System
α,β-Unsaturated Ketone Pyrazolo[3,4-b]pyridine
Dicarbonyl Dichloride Pyrazolo[3,4-d]pyridazine
α-Haloketone Pyrazolo[3,4-b]pyrazine

Intermediate in the Development of Research Probes and Chemical Tools

The incorporation of fluorine into drug candidates and research probes is a widely used strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability, modulate pKa, and increase binding affinity through favorable electrostatic interactions. mdpi.com In the context of this compound, the fluorine atom at the C3 position makes it a valuable intermediate for developing sophisticated chemical tools. For instance, the presence of a stable fluorine isotope (¹⁹F) allows for the use of ¹⁹F-NMR spectroscopy to study protein-ligand interactions without the background noise inherent in ¹H-NMR. Furthermore, the site can be targeted for the introduction of the positron-emitting isotope ¹⁸F, transforming the molecule into a PET (Positron Emission Tomography) imaging agent for non-invasive, in-vivo studies of biological targets.

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening Initiatives

Combinatorial chemistry, coupled with high-throughput screening (HTS), is a powerful paradigm for modern drug discovery. This approach relies on the rapid synthesis of large numbers of related compounds (libraries) from a common scaffold. acs.org this compound is an excellent candidate for such a scaffold due to the synthetic accessibility of its 4-amino group. This primary amine can serve as a versatile chemical handle for diversification. Through standard reactions like acylation, sulfonylation, reductive amination, or urea/thiourea formation, a vast array of substituents can be appended to the pyrazole core. This allows for the systematic exploration of the structure-activity relationship (SAR) around the scaffold, helping to identify key interactions that drive biological potency and selectivity. nih.govacs.org

Table 3: Illustrative Combinatorial Library from this compound

Reagent Class (R-X) Reaction Type Resulting Functional Group Diversity Element (R)
Acyl Chloride (R-COCl) Acylation Amide Alkyl, Aryl, Heteroaryl
Sulfonyl Chloride (R-SO₂Cl) Sulfonylation Sulfonamide Alkyl, Aryl, Heteroaryl
Aldehyde/Ketone (R-CHO) Reductive Amination Secondary Amine Various side chains

Applications in Agrochemical Research as Synthetic Intermediates

The pyrazole ring is a critical component in many modern agrochemicals, especially fungicides. nih.gov A significant class of pyrazole-based fungicides are the succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiration of pathogenic fungi. nih.gov Many commercial SDHIs feature a pyrazole carboxamide core. Additionally, the well-known insecticide Fipronil is a 5-aminopyrazole derivative, highlighting the importance of this scaffold in pest control. nih.gov

Given this context, this compound represents a potentially valuable intermediate for the synthesis of novel agrochemicals. The fluorine substituent is known to often enhance the efficacy and metabolic stability of pesticides. nih.gov The 4-amino group can be readily converted into a carboxylic acid (via Sandmeyer-type reactions followed by hydrolysis) or directly used to form amides, which are the key functional group in SDHI fungicides. By reacting the pyrazole amine with various acid chlorides, chemists can generate libraries of novel pyrazole carboxamides for screening against a wide range of plant pathogens.

Future Research Directions and Emerging Paradigms in 3 Fluoro 1 Methyl 1h Pyrazol 4 Amine Research

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The development of efficient and cost-effective synthetic routes is crucial for making 3-fluoro-1-methyl-1H-pyrazol-4-amine and its derivatives more accessible for research and potential applications. Current methods for synthesizing similar fluorinated pyrazoles often involve multi-step procedures. For instance, the synthesis of 3-amino-4-fluoropyrazoles has been achieved through the monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines. nih.gov One common approach involves the cyclization of appropriate precursors, such as the reaction of a 4-fluoro-1-methyl-1H-pyrazole with ammonia (B1221849) or amines in a solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Future research could focus on one-pot reactions and the use of more readily available and less hazardous starting materials. The development of catalytic methods, including those using transition metals, could also offer more efficient and selective pathways. For example, palladium-catalyzed hydrogenation has been explored for the synthesis of fluorinated piperidines, and similar strategies could be adapted for pyrazole (B372694) systems. mdpi.com The goal is to devise synthetic strategies that are not only high-yielding but also scalable for potential industrial production.

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations have been used to study the thermodynamics and reaction mechanisms of related pyrazole compounds. mdpi.comnih.gov These methods can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. mdpi.comresearchgate.net

Future research can leverage advanced computational models to:

Predict Reactivity: By calculating parameters like frontier molecular orbital energies and electrostatic potential maps, researchers can predict how the molecule will interact with other reagents, guiding the design of new reactions and the synthesis of novel derivatives. nih.govmdpi.com

Design Novel Compounds: Computational screening of virtual libraries of derivatives can identify candidates with desired properties, such as enhanced biological activity or improved material characteristics. This predictive design can significantly accelerate the discovery process.

Elucidate Reaction Mechanisms: Detailed computational studies can map out the energy profiles of potential reaction pathways, helping to understand and optimize reaction conditions for higher yields and selectivity. acs.org

Development of Innovative Spectroscopic Techniques for Mechanistic Studies

Spectroscopic techniques are indispensable for characterizing chemical compounds and elucidating reaction mechanisms. Standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure of pyrazole derivatives. mdpi.commdpi.comnih.gov

Emerging spectroscopic methods can provide deeper mechanistic insights. For instance, time-resolved spectroscopy could be employed to study the kinetics of reactions involving this compound, capturing short-lived intermediates. Advanced NMR techniques, such as those involving fluorine-19, can provide detailed information about the local environment of the fluorine atom, which is often crucial for understanding the molecule's interactions. mdpi.com The combination of experimental spectroscopic data with theoretical calculations can lead to a more robust understanding of the compound's structure and reactivity. researchgate.netmdpi.com

Integration with Chemical Biology for Deeper Molecular Understanding

The field of chemical biology seeks to understand biological systems using chemical tools. Fluorinated compounds like this compound can serve as valuable probes in this context. The fluorine atom can act as a sensitive reporter for NMR studies of protein-ligand interactions.

Future research could involve designing and synthesizing derivatives of this compound that can be used to:

Probe Enzyme Active Sites: By incorporating this scaffold into molecules that target specific enzymes, researchers can gain insights into the binding modes and mechanisms of action. researchgate.net

Develop Imaging Agents: The introduction of fluorine can be beneficial for developing agents for positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine.

Investigate Biological Pathways: As a building block for bioactive molecules, this compound could be used to create tools for studying various cellular processes. Some pyrazole derivatives have already shown potential in anticancer research.

Role in Advancing Fluorine Chemistry and Heterocyclic Synthesis

The study of this compound contributes to the broader fields of fluorine chemistry and heterocyclic synthesis. Fluorine-containing molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties.

Research on this specific compound can drive the development of new fluorination reactions and methodologies for constructing complex heterocyclic systems. nih.govenamine.netmdpi.com The insights gained from studying its synthesis and reactivity can be applied to a wider range of fluorinated heterocycles, expanding the toolbox available to synthetic chemists. The synthesis of various functionalized pyrazoles, including those with trifluoromethyl groups, highlights the ongoing efforts to create a diverse array of these important building blocks. enamine.netthieme.de

Q & A

Q. What are the common synthetic routes for 3-fluoro-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves hydrogenation of nitro precursors. For example, 1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine is synthesized via catalytic hydrogenation using 10% palladium on carbon under 40 psi hydrogen pressure in ethanol. Key parameters include degassing the reaction mixture and controlling hydrogenation duration (3 hours) to achieve 73.8% yield . Optimization may involve solvent selection (e.g., ethanol/ethyl acetate mixtures), catalyst loading, and post-reaction purification via filtration and chromatography .

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity is assessed using high-performance liquid chromatography (HPLC), while structural confirmation relies on NMR spectroscopy (e.g., 1^1H and 13^13C NMR) and mass spectrometry (HRMS). For instance, 1^1H NMR peaks at δ 8.67–8.59 (pyridine protons) and δ 7.45 (pyrazole proton) confirm the core structure, and HRMS ([M+H]+^+ at m/z 215) validates molecular weight . IR spectroscopy can identify functional groups like amines (N–H stretches at ~3298 cm1^{-1}) .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

The compound’s lipophilicity is influenced by the fluorine atom and methyl group, enhancing membrane permeability. Key properties include molecular weight (~215 g/mol), solubility in polar aprotic solvents (e.g., DMSO), and stability under acidic/basic conditions. These properties are critical for in vitro assays and pharmacokinetic studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, a related pyrazole derivative (C20_{20}H12_{12}Cl3_3FN4_4) was analyzed with a Bruker SMART APEXII diffractometer, revealing triclinic symmetry (space group P1) and intermolecular interactions critical for packing and stability . SHELX software (e.g., SHELXL) refines crystallographic models, addressing challenges like twinning or disorder in fluorine-substituted rings .

Q. What strategies mitigate synthetic challenges such as low yields or side reactions in fluorinated pyrazole synthesis?

Common issues include competing alkylation sites and fluorine-induced electronic effects. Strategies:

  • Regioselectivity control : Use bulky bases (e.g., NaH) to direct alkylation to the N1 position .
  • Side-reaction suppression : Avoid prolonged heating to prevent decomposition; employ protecting groups for amines during functionalization .
  • Catalyst optimization : Transition-metal catalysts (e.g., CuBr) improve coupling efficiency in multi-step syntheses .

Q. How do structural modifications (e.g., difluoromethyl vs. methyl groups) impact biological activity?

Comparative studies of analogs like 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine show enhanced bioactivity due to increased electronegativity and metabolic stability. For example, difluoromethyl groups improve enzyme inhibition (e.g., fungicides) by mimicking carbonyl groups in transition states . Structure-activity relationship (SAR) studies using docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs .

Q. What analytical methods are suitable for studying degradation pathways under physiological conditions?

  • LC-MS/MS : Identifies hydrolytic or oxidative metabolites (e.g., defluorination products).
  • Stability assays : Incubate the compound in simulated gastric fluid (pH 2) or plasma to track degradation kinetics .
  • Isotopic labeling : 19^{19}F NMR monitors fluorine retention during stress testing .

Data Analysis and Interpretation

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) across studies?

Discrepancies may arise from solvent effects, pH, or impurities. Solutions:

  • Cross-validate : Compare data with structurally similar compounds (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides) .
  • Standardize conditions : Use deuterated solvents (CDCl3_3/DMSO-d6_6) and report pH/temperature .
  • DFT calculations : Predict theoretical NMR shifts using software like Gaussian to confirm assignments .

Q. What computational tools support mechanistic studies of reactions involving this compound?

  • Density Functional Theory (DFT) : Models transition states for fluorination or alkylation steps.
  • Molecular dynamics (MD) : Simulates solvent effects on reaction pathways .
  • Cheminformatics platforms (e.g., Schrödinger) : Predict regioselectivity in heterocyclic substitutions .

Experimental Design

Q. How to design a SAR study for this compound derivatives targeting enzyme inhibition?

Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at positions 3 and 4 .

In vitro screening : Test inhibition against target enzymes (e.g., kinases) using fluorescence-based assays.

Crystallography : Co-crystallize active analogs with the enzyme to identify binding motifs .

ADME profiling : Assess permeability (Caco-2 assays) and metabolic stability (microsomal incubation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.